molecular formula C14H12N2O4S B5711809 1-naphthyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine

1-naphthyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine

Cat. No. B5711809
M. Wt: 304.32 g/mol
InChI Key: JTRALQLNDXRRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-naphthyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine, also known as NNTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. NNTA is a member of the thienylamine family of compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-naphthyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine is not fully understood, but it is thought to act through the inhibition of certain enzymes involved in the inflammatory response and oxidative stress. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of nitric oxide production, the reduction of reactive oxygen species, and the modulation of cytokine production. It has also been shown to possess anti-tumor activity in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-naphthyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, its limited solubility and stability may pose challenges for its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-naphthyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases, such as arthritis and cardiovascular disease. Another area of interest is its potential use as an anticancer agent, either alone or in combination with other drugs. Further studies are also needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for clinical use.

Synthesis Methods

1-naphthyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine can be synthesized through a multi-step process involving the reaction of 2-nitrobenzaldehyde with thiosemicarbazide, followed by cyclization and subsequent nitration of the resulting compound. The final product is obtained through the reduction of the nitro group.

Scientific Research Applications

1-naphthyl(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amine has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

N-naphthalen-1-yl-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-16(18)14-9-21(19,20)8-13(14)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,15H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRALQLNDXRRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(CS1(=O)=O)[N+](=O)[O-])NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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